20-Hydroxycholesterol
20-Hydroxycholesterol
20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.
20-Hydroxycholesterol is a natural product found in Bombyx mori and Homo sapiens with data available.
20-Hydroxycholesterol is a natural product found in Bombyx mori and Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
516-72-3
VCID:
VC20786665
InChI:
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1
SMILES:
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Molecular Formula:
C27H46O2
Molecular Weight:
402.7 g/mol
20-Hydroxycholesterol
CAS No.: 516-72-3
Cat. No.: VC20786665
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. 20-Hydroxycholesterol is a natural product found in Bombyx mori and Homo sapiens with data available. |
|---|---|
| CAS No. | 516-72-3 |
| Molecular Formula | C27H46O2 |
| Molecular Weight | 402.7 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
| Standard InChI Key | MCKLJFJEQRYRQT-MGNSQDQZSA-N |
| Isomeric SMILES | CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
| SMILES | CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
| Canonical SMILES | CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
| Appearance | Assay:≥98%A crystalline solid |
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